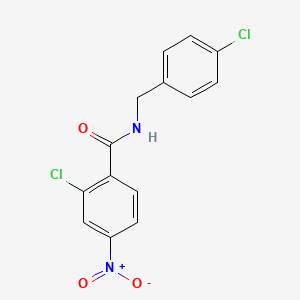

2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(4-chlorobenzyl)acetamide” is a compound with the empirical formula C9H9Cl2NO . It’s a solid substance provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular weight of “2-chloro-N-(4-chlorobenzyl)acetamide” is 218.08 . The linear formula is C9H9Cl2NO .Physical And Chemical Properties Analysis

“2-chloro-N-(4-chlorobenzyl)acetamide” is a solid substance . The empirical formula is C9H9Cl2NO, and the molecular weight is 218.08 .Applications De Recherche Scientifique

Pharmaceutical Research

2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide: is a compound that can be utilized in pharmaceutical research due to its structural similarity to various bioactive compounds. It may serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. The chloro and nitro groups present in the compound could be modified to produce derivatives with varying biological activities .

Antiviral Agent Development

The compound’s potential to act as an antiviral agent can be explored, particularly in the design of novel medications targeting specific viral enzymes or replication mechanisms. Its chemical structure allows for modifications that could inhibit viral proteins, a strategy that has been effective in other antiviral drugs .

Anti-inflammatory Applications

In the field of anti-inflammatory research, 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide could be investigated for its ability to modulate inflammatory pathways. The presence of the nitrobenzamide moiety suggests that it might interact with key enzymes or receptors involved in inflammation .

Agriculture

While direct applications in agriculture are not well-documented, compounds with chloro and nitro groups have been used in the synthesis of agrochemicals. Research could focus on the development of new pesticides or herbicides derived from this compound .

Material Science

In material science, this compound could be valuable in the synthesis of novel polymers or coatings. Its benzamide group could potentially interact with other materials to create products with enhanced properties such as increased durability or chemical resistance .

Biotechnology

Biotechnological applications might include the use of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide as a building block for bioconjugation in protein labeling or in the design of biosensors. The compound’s reactive groups could be used to attach biomolecules or other functional groups, facilitating the development of diagnostic tools or targeted therapies .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-6-5-11(18(20)21)7-13(12)16/h1-7H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMBKQRVUHTXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-chlorobenzyl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)

![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)

![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)

![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)

![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)

![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)

![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)

![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)

![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)